molecular formula C22H29N3O4S B2835594 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide CAS No. 897610-83-2

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2835594
CAS No.: 897610-83-2
M. Wt: 431.55
InChI Key: AIMYKCDXUISKOQ-UHFFFAOYSA-N
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Description

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and an acetamide moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor antagonists or enzyme inhibitors.

Scientific Research Applications

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is studied for various applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its interactions with biological receptors.

    Medicine: Potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: Used in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the piperazine ring.

    Sulfonylation: The sulfonyl group is added through a sulfonyl chloride reagent under basic conditions.

    Acetamide Formation: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a phenol derivative, while reduction could produce a sulfide.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, such as receptors or enzymes. The piperazine ring often plays a crucial role in binding to these targets, while the sulfonyl and acetamide groups modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(m-tolyl)acetamide: Lacks the sulfonyl group.

    N-(2-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide: Contains a chlorophenyl group instead of a methoxyphenyl group.

Uniqueness

The presence of the methoxyphenyl group and the sulfonyl group in N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide may confer unique binding properties and biological activity compared to its analogs.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-18-4-3-5-19(16-18)17-22(26)23-10-15-30(27,28)25-13-11-24(12-14-25)20-6-8-21(29-2)9-7-20/h3-9,16H,10-15,17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMYKCDXUISKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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